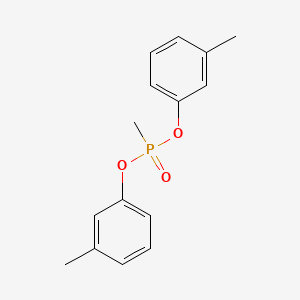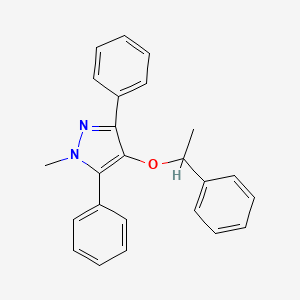
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substitution pattern, which includes a methyl group at position 1, phenyl groups at positions 3 and 5, and a 1-phenylethoxy group at position 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole core: This can be accomplished by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions to form the pyrazole ring.
Substitution at position 1:
Substitution at positions 3 and 5: The phenyl groups at positions 3 and 5 can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as the catalyst.
Introduction of the 1-phenylethoxy group at position 4: This can be achieved through a CuI-catalyzed coupling reaction of 4-iodopyrazole with 1-phenylethanol in the presence of potassium t-butoxide and 3,4,7,8-tetramethyl-1,10-phenanthroline under microwave irradiation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The phenyl and 1-phenylethoxy groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is not well-documented. based on its structural features, it is likely to interact with specific molecular targets such as enzymes or receptors. The phenyl and 1-phenylethoxy groups may enhance its binding affinity to hydrophobic pockets in target proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3,5-diphenylpyrazole: Lacks the 1-phenylethoxy group, which may result in different biological activities and binding properties.
4-Methoxy-1-phenylpyrazole: Contains a methoxy group instead of the 1-phenylethoxy group, leading to variations in its chemical reactivity and biological effects.
4-Ethoxy-1-phenylpyrazole: Similar to 4-methoxy-1-phenylpyrazole but with an ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-Methyl-3,5-diphenyl-4-(1-phenylethoxy)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60627-91-0 |
|---|---|
Molekularformel |
C24H22N2O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
1-methyl-3,5-diphenyl-4-(1-phenylethoxy)pyrazole |
InChI |
InChI=1S/C24H22N2O/c1-18(19-12-6-3-7-13-19)27-24-22(20-14-8-4-9-15-20)25-26(2)23(24)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI-Schlüssel |
INGJWBUHJRHOSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC2=C(N(N=C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


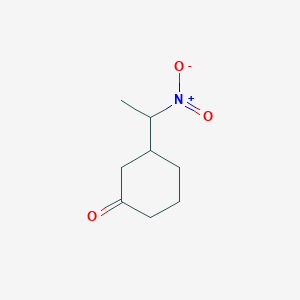
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)

![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)
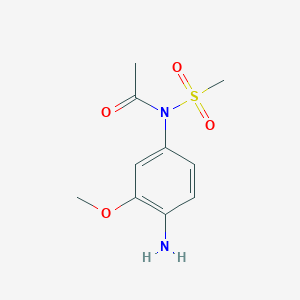
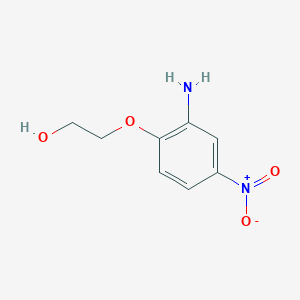

![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
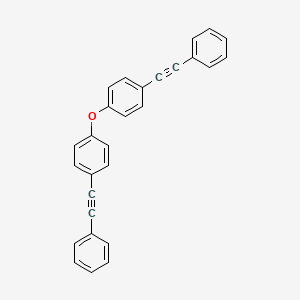

![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
